![molecular formula C6H6Cl2N2O B3026639 2,4-Dichloro-6-(methoxymethyl)pyrimidine CAS No. 1037543-27-3](/img/structure/B3026639.png)
2,4-Dichloro-6-(methoxymethyl)pyrimidine
Overview
Description
“2,4-Dichloro-6-(methoxymethyl)pyrimidine” is a chemical compound with the molecular formula C6H6Cl2N2O . It has a molecular weight of 193.03 and is typically in liquid form . The compound is generally stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “2,4-Dichloro-6-(methoxymethyl)pyrimidine” is 1S/C6H6Cl2N2O/c1-11-3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3 . This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Dichloro-6-(methoxymethyl)pyrimidine” are not available, pyrimidines are known to undergo a variety of reactions. For instance, they can undergo nucleophilic aromatic substitution (SNAr) reactions, especially when starting from halopyrimidines .
Physical And Chemical Properties Analysis
“2,4-Dichloro-6-(methoxymethyl)pyrimidine” is a liquid at room temperature . It has a molecular weight of 193.03 .
Scientific Research Applications
Suzuki Coupling Reactions
The compound is used in Suzuki coupling reactions . In a study, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids was investigated . The use of microwave irradiation led to a very efficient and straightforward synthetic procedure providing C4-substituted pyrimidines in good to excellent yields . This procedure could be used for quick and low-cost regioselective preparation of substituted pyrimidine rings .
Synthesis of Pyrimidine Derivatives
“2,4-Dichloro-6-(methoxymethyl)pyrimidine” is used in the synthesis of new pyrimidine derivatives . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Anti-Inflammatory Applications
Pyrimidines, including “2,4-Dichloro-6-(methoxymethyl)pyrimidine”, display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Applications
Pyrimidines are known to exhibit antioxidant effects . This makes “2,4-Dichloro-6-(methoxymethyl)pyrimidine” a potential candidate for research in this area .
Antibacterial Applications
Pyrimidines, including “2,4-Dichloro-6-(methoxymethyl)pyrimidine”, have been found to exhibit antibacterial effects . This opens up potential applications in the development of new antibacterial agents .
Antiviral Applications
Pyrimidines are known to have antiviral effects . Therefore, “2,4-Dichloro-6-(methoxymethyl)pyrimidine” could potentially be used in the development of new antiviral drugs .
Mechanism of Action
Mode of Action
It’s known that pyrimidines can undergo nucleophilic aromatic substitution reactions . In such reactions, the pyrimidine ring acts as an electrophile, attracting nucleophiles. This could potentially lead to the formation of new compounds with different properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-6-(methoxymethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMJLIICWASYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693762 | |
Record name | 2,4-Dichloro-6-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1037543-27-3 | |
Record name | 2,4-Dichloro-6-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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